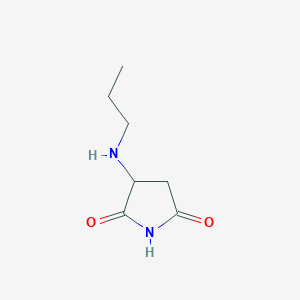

3-(Propylamino)pyrrolidine-2,5-dione

Description

Historical Context and Significance of the Pyrrolidine-2,5-dione Core in Medicinal Chemistry Research

The five-membered pyrrolidine (B122466) ring is a nitrogen-containing heterocycle that has been extensively utilized by medicinal chemists to develop compounds for treating human diseases. nih.gov The significance of the pyrrolidine-2,5-dione core, also known as the succinimide (B58015) ring, is rooted in its structural and physicochemical properties. This saturated scaffold offers a three-dimensional structure that allows for efficient exploration of the pharmacophore space, a crucial aspect of drug design. nih.govresearchgate.net

The non-planar nature of the ring, a phenomenon referred to as "pseudorotation," provides a distinct 3D geometry that can be pivotal for specific interactions with biological targets. nih.gov Furthermore, the imide group within the structure is recognized for its ability to enhance the crossing of biological membranes, a desirable trait for drug candidates. researchgate.net The stereochemistry of the carbon atoms in the pyrrolidine ring is another key feature, as different spatial orientations of substituents can lead to vastly different biological profiles due to specific binding interactions with enantioselective proteins. nih.govresearchgate.net Historically, this scaffold has been a reliable foundation in the synthesis of multi-substituted heterocyclic compounds with significant applications in both organic synthesis and medicinal chemistry. researchgate.net

Overview of Bioactive Compounds Containing Pyrrolidine-2,5-dione Moieties

The pyrrolidine-2,5-dione scaffold is a constituent of numerous bioactive compounds with a wide array of pharmacological activities. Its versatility has allowed for the development of agents targeting various biological pathways.

One of the most prominent areas of research has been in the development of anticonvulsant agents . nih.gov Many of these compounds function by interacting with voltage-gated sodium and calcium channels in the central nervous system. nih.gov Structure-activity relationship (SAR) studies have revealed that the anticonvulsant activity is heavily influenced by the substituents at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov For instance, derivatives with a 3-benzhydryl or 3-isopropyl group have shown favorable activity in certain seizure models. nih.gov

In the realm of anti-inflammatory research, pyrrolidine-2,5-dione derivatives have been designed as multitarget agents. ebi.ac.uknih.gov Researchers have synthesized N-substituted derivatives that demonstrate inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.uknih.gov

Furthermore, the scaffold has been incorporated into potential antitubercular agents . A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were synthesized and shown to be potent inhibitors of the Mycobacterium tuberculosis H37Rv strain. nih.gov These compounds target the enoyl acyl carrier protein reductase (InhA), a key enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov

Other research has explored pyrrolidine-2,5-dione derivatives as potential cholesterol absorption inhibitors and as inhibitors of the malic enzyme. nih.govnih.gov

Below is an interactive data table summarizing the researched biological activities of various pyrrolidine-2,5-dione derivatives.

| Biological Activity | Target/Mechanism of Action | Example Derivative Class |

| Anticonvulsant | Interaction with voltage-gated sodium and calcium channels. nih.gov | 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov |

| Anti-inflammatory | Inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov | N-substituted pyrrolidine-2,5-dione derivatives. ebi.ac.uk |

| Antitubercular | Inhibition of enoyl-ACP reductase (InhA). nih.gov | 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives. nih.gov |

| Cholesterol Absorption Inhibition | Targeting Niemann-Pick C1-like1 protein. nih.gov | 1H-pyrrole-2,5-dione derivatives with a side chain sulfonamide group. nih.gov |

| Enzyme Inhibition | Inhibition of malic enzyme's NADP binding site. nih.gov | Piperazine-1-pyrrolidine-2,5-dione scaffold-based compounds. nih.gov |

Research Trajectories for Novel Pyrrolidine-2,5-dione Derivatives

The future of research into pyrrolidine-2,5-dione derivatives is moving towards more complex and targeted therapeutic designs. One significant trend is the shift from single-target inhibition to a multitarget design concept . ebi.ac.uknih.gov This approach aims to create compounds that can modulate multiple biological targets simultaneously, which could be more effective for treating complex diseases like inflammation and cancer.

The development of novel and efficient synthetic strategies remains a key focus. This includes catalyst-tuned methods for creating specific regio- and enantioselective derivatives, allowing for precise control over the final molecule's three-dimensional structure. organic-chemistry.org Such control is critical for optimizing interactions with biological targets and improving efficacy.

Furthermore, there is a growing interest in creating hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with other known pharmacophores. For example, hybrids with a thiophene (B33073) ring have been investigated for their anticonvulsant and antinociceptive activities. frontiersin.org This strategy aims to leverage the beneficial properties of multiple chemical moieties to create synergistic effects.

In-silico design and virtual screening are also becoming increasingly integral to the discovery process. nih.gov These computational techniques allow researchers to design and screen large virtual libraries of compounds, identifying promising candidates for synthesis and biological testing, thereby accelerating the drug discovery pipeline. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(propylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCOKDCBGVPLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propylamino Pyrrolidine 2,5 Dione and Its Derivatives

General Synthetic Routes to Pyrrolidine-2,5-dione Systems

The pyrrolidine-2,5-dione, or succinimide (B58015), core is a privileged scaffold in medicinal chemistry. Its synthesis has been achieved through several reliable methods.

Condensation Reactions in Pyrrolidine-2,5-dione Synthesis

Condensation reactions are a cornerstone for the formation of the pyrrolidine-2,5-dione ring. A primary method involves the cyclocondensation of dicarboxylic acids, such as succinic acid and its derivatives, with primary amines or ammonia. nih.gov This reaction is typically performed at high temperatures (around 180°C) to drive the dehydration and subsequent ring closure. nih.gov

For instance, the synthesis of 1,3-disubstituted pyrrolidine-2,5-diones has been achieved through the condensation of appropriately substituted succinic acids with aminopropyl or aminoethyl derivatives. nih.gov Similarly, reacting 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures yields the corresponding pyrrolidine-2,5-dione intermediate. nih.gov The Knoevenagel condensation, a related reaction, is also employed in the synthesis of precursors for such heterocyclic systems. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Dicarboxylic Acids | 1-(2-aminoethyl)-4-arylpiperazines | 180°C, 1.5 h | 1,3-Disubstituted pyrrolidine-2,5-diones | nih.gov |

| 2-Methyl-2-phenyl succinic acid | 3-Aminopropanoic acid | 180°C, 1 h | N-(2-carboxyethyl)-3-methyl-3-phenylpyrrolidine-2,5-dione | nih.gov |

| Succinic acid derivatives | Aminoacetic acid | 180°C, 1 h | Pyrrolidine-2,5-dione-acetamides | nih.gov |

Michael Addition Strategies in Pyrrolidine-2,5-dione Formation

The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and it is widely used in the synthesis of pyrrolidine (B122466) derivatives. ntu.edu.sgrsc.org Specifically, the aza-Michael addition is a key strategy for producing 3-substituted pyrrolidine-2,5-diones. This reaction involves the addition of a nitrogen nucleophile, such as a primary or secondary amine, to an α,β-unsaturated carbonyl compound like maleimide (B117702). nih.gov

This approach has been successfully used to synthesize a range of N-substituted pyrrolidine-2,5-dione derivatives by reacting ketones with N-substituted maleimides, a process that can be facilitated by an organocatalyst. nih.govebi.ac.uk The resulting adducts can then be cyclized to form the desired succinimide ring. The versatility of the Michael addition allows for the introduction of various functional groups, leading to a diverse library of compounds. bohrium.com

Biocatalytic Approaches to Functionalized Pyrrolidine-2,5-diones

In the quest for more sustainable and selective synthetic methods, biocatalysis has emerged as a valuable strategy. Enzymes can catalyze reactions under mild conditions with high stereoselectivity. A biocatalytic approach has been developed for the synthesis of highly functionalized pyrrolidine-2,3-diones, which are structurally related to the 2,5-dione system. rsc.org

This method utilizes a laccase from Myceliophthora thermophila to oxidize catechols into reactive ortho-quinones. These intermediates then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, efficiently creating complex products with all-carbon quaternary stereocenters in moderate to good yields. rsc.org While this specific example leads to a 2,3-dione, the principle of using enzymatic catalysis for the stereoselective functionalization of pyrrolidinone precursors is a significant advancement in the field. rsc.org

Specific Synthetic Pathways for 3-(Propylamino)pyrrolidine-2,5-dione

The synthesis of the target compound, this compound, relies on the direct introduction of the propylamino group onto the succinimide core.

Synthesis from Precursors and Intermediate Derivatization

The most direct route to this compound is the aza-Michael addition of propylamine (B44156) to maleimide. This reaction is a specific application of the general strategy discussed previously. A series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives have been synthesized using this method, where various amines are reacted with maleimide or its N-substituted derivatives. nih.gov The reaction can be performed in a simple solvent-based system or through mechanochemistry (ball-milling), offering a green chemistry alternative. nih.gov

The general procedure involves reacting maleimide with propylamine. The nucleophilic nitrogen of the propylamine attacks one of the electrophilic carbons of the double bond in the maleimide ring, leading to the formation of the desired this compound. This method is highly effective for creating a diverse range of 3-amino substituted succinimides. nih.gov

| Michael Acceptor | Amine Nucleophile | Method | Product | Reference |

|---|---|---|---|---|

| Maleimide | Propylamine | Solvent-based or Mechanochemical | This compound | nih.gov |

| N-Phenylmaleimide | Butylamine | Solvent-based or Mechanochemical | 3-(Butylamino)-1-phenylpyrrolidine-2,5-dione | nih.gov |

| Maleimide | Benzylamine | Solvent-based or Mechanochemical | 3-(Benzylamino)pyrrolidine-2,5-dione | nih.gov |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need to isolate intermediates. nih.gov Several MCRs have been developed for the synthesis of substituted pyrrolidine and pyrrolidinone scaffolds. nih.govbeilstein-journals.org

For example, three-component reactions involving aromatic aldehydes, an amine, and a third component like ethyl 2,4-dioxovalerate can produce highly substituted 3-pyrrolin-2-one derivatives. nih.govbeilstein-journals.org These intermediates can then be further functionalized. Another powerful approach is the 1,3-dipolar cycloaddition reaction. The one-pot reaction of azomethine ylides (generated in situ from an aldehyde and an amino acid) with a dipolarophile such as N-phenylmaleimide can yield complex bicyclic pyrrolidine systems diastereoselectively. researchgate.net

While a specific one-pot reaction for this compound is not extensively detailed, the principles of MCRs can be applied. A plausible one-pot strategy could involve the in situ formation of a reactive intermediate that is then trapped by propylamine and cyclized. The aza-Michael addition of propylamine to maleimide itself can be considered a straightforward one-pot process that directly yields the target compound. nih.gov The development of more complex MCRs, potentially involving maleimide, propylamine, and an aldehyde, could lead to novel, more substituted derivatives in a single synthetic operation. ua.esrsc.org

Stereoselective Synthesis of Pyrrolidine-2,5-dione Derivatives

The creation of chiral pyrrolidine-2,5-dione derivatives, which are significant structural motifs in many biologically active molecules and pharmaceuticals, necessitates advanced stereoselective synthetic methods. nih.govresearchgate.net A primary challenge lies in controlling the stereochemistry at the C3 and C4 positions of the pyrrolidine ring.

One prominent and efficient strategy is the asymmetric hydrogenation of 3-substituted maleimides. acs.org This approach has been successfully developed to access enantiomerically pure 3-substituted succinimides. acs.org For instance, the hydrogenation of various 3-aryl and 3-methyl maleinimides can yield the desired chiral succinimides with high conversions and excellent enantioselectivities. acs.org

Another powerful technique is the dynamic kinetic resolution strategy, which utilizes asymmetric transfer hydrogenation (ATH). nih.govresearchgate.net This method is particularly effective for accessing 3,4-disubstituted succinimides. nih.govresearchgate.net By carefully controlling reaction conditions, it is possible to produce different stereoisomers (both syn- and anti- configurations) from the same starting material. nih.gov This stereodivergent approach offers a straightforward pathway to all four possible stereoisomers from readily available chemical feedstocks in a single step. nih.govresearchgate.net

Key findings in stereoselective synthesis are summarized below:

Table 1: Stereoselective Synthesis Methods for Pyrrolidine-2,5-dione Derivatives| Method | Key Features | Substrates | Stereoselectivity Achieved | Citations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Utilizes a chiral catalyst to selectively produce one enantiomer. | 3-Aryl and 3-Methyl Maleinimides | Up to >99% enantiomeric excess (ee) for 3-aryl products; 83% ee for 3-methyl products. | acs.org |

| Asymmetric Transfer Hydrogenation (ATH) | Employs a dynamic kinetic resolution strategy to access different stereoisomers. | 3-Hydroxy-4-substituted maleimides | Up to >99% ee and >99:1 diastereomeric ratio (dr). | nih.govresearchgate.net |

| Intramolecular Cyclization | Formation of the pyrrolidine ring from an acyclic precursor with stereocontrol. | Acyclic aminoaldehydes or alkenes | High stereoselectivity depending on the substrate and cyclization method. | mdpi.com |

Catalytic Systems in Pyrrolidine-2,5-dione Synthesis

The success of stereoselective synthesis methods for pyrrolidine-2,5-diones is heavily reliant on the development of highly efficient catalytic systems. acs.org These catalysts not only accelerate the reaction but also dictate the stereochemical outcome.

Rhodium-based catalysts are extensively used in the asymmetric hydrogenation and transfer hydrogenation of maleimide derivatives. nih.govresearchgate.netacs.org For the asymmetric hydrogenation of 3-substituted maleinimides, a combination of a rhodium precursor with a chiral bisphosphine-thiourea ligand (such as ZhaoPhos) has proven to be highly effective. acs.org This catalytic system demonstrates strong substrate tolerance, working well for maleimides with or without N-protecting groups, and consistently provides high yields and excellent enantioselectivities. acs.org

In the context of asymmetric transfer hydrogenation for producing 3,4-disubstituted succinimides, Noyori-type tethered rhodium catalysts are employed. researchgate.net These systems exhibit remarkable activity, enantioselectivity, and diastereoselectivity. nih.govresearchgate.net The choice of reaction conditions, such as the amount of additives like triethylamine, can influence the keto-enol equilibrium of the substrate, allowing for the selective synthesis of either syn- or anti- products. researchgate.net The development of such bifunctional ligands and catalysts has been crucial for the advancement of these transformations. acs.org

Table 2: Catalytic Systems for Pyrrolidine-2,5-dione Synthesis

| Catalyst System | Type of Reaction | Key Features | Efficacy | Citations |

|---|---|---|---|---|

| Rhodium/Bisphosphine-thiourea (ZhaoPhos) | Asymmetric Hydrogenation | Provides excellent enantioselectivity for a range of 3-substituted maleinimides. | Up to >99% ee, 99% yield. | acs.org |

| Noyori's Type Tethered Rhodium Catalyst | Asymmetric Transfer Hydrogenation | Allows for stereodivergent synthesis of 3,4-disubstituted succinimides; high activity and stereoselectivity. | Up to 2000 TON, >99% ee, >99:1 dr. | nih.govresearchgate.netresearchgate.net |

| Iridium Complexes (e.g., Cp*Ir) | N-Heterocyclization | Catalyzes the synthesis of cyclic amines from primary amines and diols. | Good to excellent yields for various N-heterocycles. | organic-chemistry.org |

| Palladium-based Catalysts | Hydroarylation | Used for the synthesis of 3-substituted pyrrolidines from pyrrolines. | The process has a broad substrate scope. | chemrxiv.orgnih.govsemanticscholar.org |

Purification and Isolation Techniques for Pyrrolidine-2,5-dione Compounds

The final stage in the synthesis of pyrrolidine-2,5-dione compounds involves their purification and isolation to achieve the desired level of purity for subsequent applications. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities.

Crystallization is a fundamental and widely used method for purifying solid compounds. youtube.com For succinimide and its derivatives, recrystallization is a standard procedure. youtube.comnih.gov This technique is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. youtube.com A common procedure involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. youtube.com For instance, N-bromosuccinimide is often recrystallized from water. youtube.com The yield can be maximized by cooling the mixture in an ice bath before filtration. youtube.com

In cases where crystallization is not effective or for non-solid products, chromatographic methods are employed. google.com Silica (B1680970) gel chromatography is a common technique used for the purification of pyrrolidine-2,5-dione derivatives. google.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or solvent mixture). google.com By carefully selecting the solvent system, it is possible to isolate the target compound from reaction byproducts and unreacted starting materials. google.com

Table 3: Purification and Isolation Techniques

| Technique | Description | Application Example | Key Considerations | Citations |

|---|---|---|---|---|

| Recrystallization | Purification of solids based on differential solubility. The crude product is dissolved in a hot solvent and crystallized upon cooling. | N-bromosuccinimide is purified using water as the solvent. Succinimide can be recrystallized from ethanol. | Choice of solvent is critical; minimize solvent volume to maximize yield. | youtube.comnih.gov |

| Cooling Crystallization | A process where crystals are formed by cooling a saturated solution, often used for initial recovery from reaction mixtures or broths. | Used for the recovery of succinic acid from fermentation broth at 8°C. | Temperature control and pH can significantly affect yield and purity. | nih.gov |

| Silica Gel Chromatography | Separation based on polarity. The compound mixture is passed through a column of silica gel using a liquid mobile phase. | Purification of a 3-(5-chloro-1H-indol-3-yl)pyrrolidine-2,5-dione using a petroleum ether/EtOAc solvent system. | Selection of the appropriate eluent system is crucial for effective separation. | google.com |

| Resolution of Racemates | Separation of enantiomers. Can be achieved by forming diastereoisomeric salts with a chiral resolving agent, followed by separation (e.g., by crystallization) and regeneration of the enantiomer. | Salts formed with optically active acids or bases can be used to separate optically active isomers of pyrrolidine-2,5-dione derivatives. | Requires a suitable chiral resolving agent and may involve multiple steps. | google.com |

Chemical Reactivity and Derivatization Studies of 3 Propylamino Pyrrolidine 2,5 Dione

Reactivity of the Pyrrolidine-2,5-dione Ring System

The pyrrolidine-2,5-dione ring is a cyclic imide, and its reactivity is characteristic of this functional group. It features two carbonyl carbons that are susceptible to nucleophilic attack and a nitrogen atom whose reactivity is influenced by the adjacent electron-withdrawing carbonyls.

The carbonyl carbons of the succinimide (B58015) ring are electrophilic and can be attacked by a variety of nucleophiles. These reactions typically lead to the opening of the five-membered ring.

One of the most significant reactions is hydrolysis, which can occur under both acidic and basic conditions. rsc.org Under basic conditions, a hydroxide (B78521) ion attacks one of the carbonyl carbons, leading to a tetrahedral intermediate that collapses to open the ring, forming a succinamic acid salt. researchgate.netnih.gov Subsequent acidification yields the free succinamic acid derivative. This ring-opening is often reversible, with the potential for the ring to close again, particularly under acidic conditions. nih.govrsc.org The stability of the succinimide ring is a critical factor in fields like antibody-drug conjugates, where maleimide-thiol adducts (which form a thio-substituted succinimide ring) are used as linkers. acs.orgcreative-biolabs.com

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl groups of the imide. The complete reduction of both carbonyls would lead to the corresponding 3-(propylamino)pyrrolidine. Partial reduction is also possible under carefully controlled conditions.

The table below summarizes the expected outcomes of nucleophilic attacks on the carbonyl centers.

| Nucleophile/Reagent | Reaction Conditions | Primary Product | Reaction Type |

|---|---|---|---|

| H₂O / OH⁻ (aq. base) | Elevated temperature or high pH | 4-Amino-4-(propylcarbamoyl)butanoate | Ring-Opening Hydrolysis |

| H₂O / H₃O⁺ (aq. acid) | Heating | 4-Amino-4-(propylcarbamoyl)butanoic acid | Ring-Opening Hydrolysis |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by workup | 3-(Propylamino)pyrrolidine | Complete Carbonyl Reduction |

| Grignard Reagents (R-MgX) | Anhydrous ether or THF | Ring-opened keto-amides or tertiary alcohols | Nucleophilic Addition |

The proton attached to the ring nitrogen in the succinimide core is significantly more acidic (pKa ≈ 9.5) than that of a typical amine due to the electron-withdrawing effect of the two adjacent carbonyl groups. wikipedia.org This allows for deprotonation by a moderately strong base (e.g., potassium carbonate, sodium hydride) to form a succinimidyl anion. This anion is a potent nucleophile and can readily participate in substitution reactions. rsc.org

A common reaction is N-alkylation, where the anion displaces a leaving group from an alkyl halide to form an N-substituted succinimide. organic-chemistry.orgresearchgate.net This reaction is a standard method for introducing substituents onto the imide nitrogen.

The reactivity at the C-3 position, which bears the propylamino group, is primarily defined by the substituent itself. The proton on C-3 is alpha to a carbonyl, but its potential acidity and participation in enolate-type reactions are sterically and electronically influenced by the adjacent bulky and electron-donating amino group. The synthesis of 3-aminopyrrolidine-2,5-diones is often achieved via aza-Michael addition of an amine to a maleimide (B117702), which underscores the reactivity of the corresponding unsaturated system. researchgate.net

Reactions Involving the Propylamino Substituent

The propylamino group is a secondary amine, which imparts both basic and nucleophilic character to the molecule. geeksforgeeks.org The lone pair of electrons on the nitrogen atom is available for reaction with a wide range of electrophiles.

Alkylation: The secondary amine can be further alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution to yield a tertiary amine. libretexts.org With an excess of the alkylating agent, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. openstax.org

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) results in the formation of a stable amide.

Sulfonylation: The amine can react with sulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg's reagent), to form a sulfonamide. Since the starting amine is secondary, the resulting sulfonamide will not have an acidic proton on the nitrogen.

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones under acidic catalysis to form enamines. libretexts.org

The table below details the characteristic reactions of the secondary amino group.

| Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Tertiary Amine / Quaternary Ammonium Salt |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |

| Ketone | Cyclohexanone | Enamine |

Derivatization for Analytical and Research Purposes

The pyrrolidine-2,5-dione scaffold is a core component of many reagents used for chemical modification and analysis, particularly in the field of bioconjugation. nih.gov The reactivity of 3-(propylamino)pyrrolidine-2,5-dione makes it and its derivatives suitable for various labeling and research applications.

The development of derivatization reagents often leverages the reactivity of the succinimide or maleimide core. Maleimides, the unsaturated analogues of succinimides, are widely used as thiol-reactive reagents for labeling cysteine residues in proteins. nih.govmdpi.com The synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives often begins with the Michael addition of an amine to a maleimide, highlighting the connection between these structures. researchgate.net

For this compound itself, derivatization can be achieved through modification of either the imide nitrogen or the exocyclic amine. For analytical purposes, the secondary amine is a prime target for labeling. It can be reacted with molecules containing an electrophilic handle, such as isothiocyanates, N-hydroxysuccinimide (NHS) esters, or sulfonyl chlorides, to attach reporter groups. These groups can include:

Fluorophores: For fluorescence detection in microscopy or chromatography.

Biotin: For affinity purification or detection using streptavidin conjugates.

Chromatographic Tags: To enhance detection by UV or mass spectrometry. nih.gov

The table below outlines potential derivatization strategies for analytical applications.

| Target Site | Reagent Type | Example Reagent | Purpose of Derivatization |

|---|---|---|---|

| Propylamino Group (N-H) | Fluorescent Isothiocyanate | Fluorescein isothiocyanate (FITC) | Fluorescence Labeling |

| Propylamino Group (N-H) | Biotinylation Reagent (NHS Ester) | Biotin-NHS | Affinity Tagging |

| Ring Imide (N-H) | Alkyl Halide with Reporter | Dansyl chloride (after deprotonation) | Fluorescence Labeling |

| Propylamino Group (N-H) | Chiral Derivatizing Agent | Mosher's acid chloride | Determination of Enantiomeric Purity |

Mechanistic Organic Chemistry of Pyrrolidine 2,5 Dione Transformations

Elucidation of Reaction Mechanisms in Pyrrolidine-2,5-dione Synthesis

The synthesis of the pyrrolidine-2,5-dione core, particularly with substitutions at the 3-position, can be achieved through several mechanistic pathways. The most prominent among these for 3-amino derivatives is the aza-Michael addition. Another significant strategy involves cycloaddition reactions to construct the five-membered ring.

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of 3-(propylamino)pyrrolidine-2,5-dione synthesis, this typically involves the reaction of a maleimide (B117702) with propylamine (B44156). This reaction can be performed under solvent-based conditions or mechanochemically. The mechanism involves the nucleophilic attack of the amine on one of the electrophilic double bond carbons of the maleimide ring, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final 3-aminopyrrolidine-2,5-dione (B1193966) product. This cascade reaction, starting with a primary amine and an unsaturated ester, is a well-established method for forming 5-membered N-substituted pyrrolidone rings through an initial aza-Michael addition followed by an intramolecular amidation-cyclization.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction pathways. For instance, in the synthesis of related 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have shown that the reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine proceeds favorably through a pathway with the lowest Gibbs free energy of activation (ΔG#). These studies have also indicated that kinetic selectivity often plays a more significant role than thermodynamic selectivity in determining the major product.

Another powerful method for constructing the pyrrolidine (B122466) ring is through [3+2] dipolar cycloaddition reactions. This involves the reaction of an azomethine ylide with a dipolarophile. The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors. The reaction with an alkene dipolarophile directly furnishes the pyrrolidinyl unit in a highly stereocontrolled manner.

Transition state analysis, often performed using computational methods like DFT, is crucial for understanding the regio- and diastereoselectivity of cycloaddition reactions in pyrrolidine synthesis. These calculations allow for the determination of the energies of various possible transition states, with the lowest energy transition state corresponding to the major reaction pathway.

For example, DFT studies on iridium-catalyzed reductive [3+2] cycloadditions have shown that the nature of the dipolarophile can significantly influence whether the strain energy or the interaction energy is the dominant factor in controlling selectivity. The analysis of molecular electrostatic potential (MEP) maps can further elucidate the stabilizing electrostatic interactions in the preferred transition state. In some cases, a "charge match" between a negatively charged carbon on the dipole and a positively charged carbon on the dipolarophile in the transition state leads to a more stable arrangement.

The table below summarizes key findings from a representative DFT study on a [3+2] cycloaddition reaction for pyrrolidine synthesis, highlighting the factors that determine selectivity.

| Transition State Property | Influence on Selectivity | Computational Method |

| Strain Energy | Can be the decisive factor for selectivity with certain dipolarophiles. | Activation Strain Model (ASM) |

| Interaction Energy | Can control selectivity with other dipolarophiles. | Activation Strain Model (ASM) |

| Orbital Overlap | More stabilizing orbital interactions contribute to a lower energy transition state. | Energy Decomposition Analysis (EDA) |

| Electrostatic Potential | A complementary "charge match" between reactants in the transition state is stabilizing. | Molecular Electrostatic Potential (MEP) Maps |

This table presents generalized findings from DFT studies on cycloaddition reactions forming pyrrolidine rings.

Lossen-Type Rearrangements Involving Pyrrolidine-2,5-dione Precursors

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. This rearrangement can be initiated under thermal or basic conditions and proceeds through a concerted mechanism where a substituent migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of a leaving group from the nitrogen. The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles.

In the context of pyrrolidine-2,5-dione chemistry, Lossen-type rearrangements have been observed with precursors such as sulfonic esters of N-hydroxyimides. The reaction of these precursors with primary amines can lead to the formation of an isocyanate through a Lossen-like mechanism. This process is initiated by a nucleophilic attack on a carbonyl group of the succinimide (B58015) ring. The isocyanate intermediate can then react with another molecule of the amine to form a urea (B33335) derivative. nih.gov

A notable side reaction involving a Lossen rearrangement can occur during the carbodiimide-mediated activation of carboxyl groups with N-hydroxysuccinimide (NHS). It has been reported that the interaction of dicyclohexylcarbodiimide (B1669883) (DCC) with excess NHS can lead to the formation of a β-alanine derivative via a Lossen rearrangement. nih.gov This rearranged product can interfere with subsequent coupling reactions.

The general mechanism for a Lossen-type rearrangement involving a sulfonic ester of an N-hydroxyimide precursor is as follows:

Nucleophilic attack of an amine on a carbonyl carbon of the succinimide ring.

Ring opening of the succinimide.

Rearrangement to form an isocyanate intermediate with the expulsion of the sulfonate leaving group.

Reaction of the isocyanate with a second equivalent of the amine to yield a urea derivative. nih.gov

This pathway provides a route to urea derivatives starting from precursors related to pyrrolidine-2,5-diones.

Intramolecular Cyclization and Rearrangement Pathways

Beyond their synthesis, pyrrolidine-2,5-dione derivatives can undergo various intramolecular cyclizations and rearrangements. One of the most relevant pathways in the context of 3-aminopyrrolidine-2,5-dione synthesis is the cascade aza-Michael addition-cyclization. When a primary amine reacts with a substrate containing an α,β-unsaturated ester, the initial Michael adduct can undergo a subsequent intramolecular amidation, leading to the formation of a stable five-membered N-substituted pyrrolidone ring.

The succinimide ring itself, while generally stable, is susceptible to ring-opening reactions, particularly through hydrolysis under basic conditions. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the opening of the five-membered ring to form a succinamic acid derivative. The rate of this ring-opening can be dependent on the substituents on the pyrrolidine ring. nih.gov

Another synthetic approach involves the intramolecular cyclization of acyclic precursors. For instance, N-substituted succinimides can be synthesized by the acylation of an amine with succinic anhydride, followed by a cyclodehydration step. This latter step is an intramolecular reaction that forms the pyrrolidine-2,5-dione ring. mdpi.com

While less common for the pyrrolidine-2,5-dione system itself, ring expansion and contraction reactions are known for other cyclic systems and represent potential, though not widely reported, rearrangement pathways. For example, photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives. nih.gov Such rearrangements often proceed through complex intermediates and can be influenced by photochemical or thermal conditions.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. One-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR data for 3-(Propylamino)pyrrolidine-2,5-dione, which would detail chemical shifts, multiplicities, and coupling constants for each proton and carbon atom, are not available in the reviewed literature.

Two-Dimensional NMR (HSQC, HMBC)

Similarly, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data, which would definitively establish the connectivity between protons and carbons in the this compound molecule, have not been publicly documented.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Precise mass measurements from ESI-HRMS for this compound, which would confirm its molecular formula, are not found in the available research.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS data, which would provide information on the purity and mass of this compound, is also not reported in the surveyed scientific databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) groups of the dione (B5365651) and the N-H and C-N bonds of the propylamino substituent. However, specific IR spectral data for this compound is not documented in the available literature.

X-ray Crystallography in Pyrrolidine-2,5-dione Structural Analysis

The structural determination of pyrrolidine-2,5-dione itself reveals that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.netnih.gov This planarity is a key feature of the succinimide (B58015) ring system. In the crystalline state, molecules of pyrrolidine-2,5-dione are linked by N—H⋯O hydrogen bonds, forming inversion dimers. researchgate.netnih.gov This hydrogen bonding plays a crucial role in the packing of the molecules in the crystal lattice.

These studies collectively demonstrate that the pyrrolidine-2,5-dione scaffold is a relatively rigid structure. The introduction of substituents at the nitrogen atom or on the pyrrolidine (B122466) ring can lead to variations in the orientation of these substituent groups relative to the core ring and can introduce different types of intermolecular interactions that dictate the crystal packing. For this compound, it can be inferred that the pyrrolidine-2,5-dione ring would retain its near-planar conformation. The propylamino substituent at the C3 position would introduce a flexible side chain, and the presence of the N-H group in this substituent would provide an additional site for hydrogen bonding, potentially leading to more complex intermolecular networks in the solid state compared to the unsubstituted parent compound.

The crystallographic data for the parent pyrrolidine-2,5-dione provides a baseline for understanding the fundamental geometry of the ring.

Table 1: Crystallographic Data for Pyrrolidine-2,5-dione researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| V (ų) | 904.00 (8) |

| Z | 8 |

| Temperature (K) | 135 |

The detailed structural parameters obtained from X-ray diffraction studies, such as those presented for the parent compound, are crucial for understanding the chemical reactivity and biological activity of this class of compounds. The precise knowledge of the three-dimensional structure allows for computational studies, such as molecular docking, which can help in the design of new derivatives with specific therapeutic properties. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 3 Propylamino Pyrrolidine 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. tandfonline.com For 3-(Propylamino)pyrrolidine-2,5-dione, DFT calculations are crucial for elucidating its fundamental electronic characteristics, which in turn govern its stability, reactivity, and interaction with biological targets. Studies on related pyrrolidine-2,5-dione derivatives have successfully used DFT to optimize molecular geometries and assess electronic properties like the HOMO-LUMO energy gap and molecular electrostatic potential (MEP), providing insights into the molecules' kinetic stability and regions susceptible to electrophilic or nucleophilic attack. tandfonline.com

Understanding the distribution of partial atomic charges within a molecule is fundamental to explaining its polarity, intermolecular interactions, and reactive sites. Population analysis methods are used to partition the total electron density among the constituent atoms.

Mulliken Population Analysis: Developed by Robert S. Mulliken, this is one of the oldest and most straightforward methods for calculating atomic charges. wikipedia.orgnumberanalytics.com It partitions the electron density based on the contribution of atomic orbitals to the molecular orbitals. wikipedia.org However, Mulliken analysis is known to be highly dependent on the choice of the basis set used in the calculation, which can sometimes lead to unreliable results. stackexchange.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and robust description of charge distribution. stackexchange.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-rostock.de The resulting Natural Population Analysis (NPA) is less sensitive to the basis set and generally offers a more accurate representation of the electron distribution in molecules with significant ionic character. stackexchange.comuni-rostock.de

For this compound, an NBO analysis would be expected to show significant negative charges on the two carbonyl oxygen atoms due to their high electronegativity, making them primary sites for hydrogen bonding. The nitrogen atom of the propylamino group would also carry a partial negative charge and act as a hydrogen bond acceptor, while its attached hydrogen would be a potential donor. The table below shows typical NBO charges for the core atoms of the pyrrolidine-2,5-dione ring, illustrating the charge polarization inherent to this scaffold.

| Atom | Typical NBO Charge (e) | Expected Role in Interactions |

|---|---|---|

| Carbonyl Oxygen (O) | -0.55 to -0.65 | Hydrogen Bond Acceptor |

| Carbonyl Carbon (C) | +0.60 to +0.70 | Electrophilic Center |

| Ring Nitrogen (N-imide) | -0.45 to -0.55 | Hydrogen Bond Acceptor (if N-H) |

| C3 Carbon (α to C=O) | -0.10 to +0.10 | Site of Substitution |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the determination of the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the highest-energy transition state defines the activation energy barrier, which governs the reaction rate.

Computational studies on pyrrolidine-2,5-dione derivatives have employed DFT to investigate reaction mechanisms. For instance, a study on the conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to a maleimide (B117702) derivative used DFT to demonstrate that the elimination reaction was thermodynamically favorable and proceeded through specific intermediates and transition states. scirp.orgscirp.org Such an analysis for this compound could be used to explore its metabolic stability by modeling potential pathways like N-dealkylation or hydrolytic ring-opening. By calculating the activation energies for these hypothetical reactions, researchers can predict the compound's likely metabolic fate and design more stable analogues. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jptcp.com It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each conformation. bohrium.com Numerous studies have successfully used docking to rationalize the biological activity of pyrrolidine-2,5-dione derivatives against targets like cyclooxygenase (COX), α-glucosidase, and various receptors. nih.govebi.ac.ukresearchgate.net

Docking algorithms generate a score, typically expressed in units of energy (e.g., kcal/mol), that estimates the binding affinity between the ligand and the protein. A more negative score generally indicates a stronger, more favorable interaction. These simulations also provide a visual model of the binding mode, showing the precise orientation and conformation of the ligand within the binding pocket.

For derivatives of pyrrolidine-2,5-dione, docking studies have predicted binding affinities that correlate well with experimentally determined biological activities, such as IC₅₀ values. nih.govtandfonline.com For example, studies on different series of these compounds have reported predicted binding affinities ranging from -4 to -10 kcal/mol against various enzymatic targets. tandfonline.comtandfonline.com A docking study of this compound against a specific target would predict its binding affinity and reveal the most stable interaction geometry.

| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N-substituted carbonyl derivatives | COX-2 | Not Reported | 0.98 µM | ebi.ac.uk |

| Cyanoacetate derivatives | α-Glucosidase | -4 to -6 | 28.3 µM | nih.govtandfonline.com |

| N-sulfonyl carboxamides | Tyrosyl-tRNA synthetase | -8.9 to -10.0 | Not Reported | tandfonline.com |

| N-substituted derivatives | GABA Receptor (4COF) | -3.2 to -3.7 | Not Reported | jptcp.com |

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. Identifying these key interactions is critical for understanding the basis of molecular recognition and for designing compounds with improved potency and selectivity.

For the pyrrolidine-2,5-dione scaffold, the two carbonyl oxygens are frequently observed acting as hydrogen bond acceptors with backbone or side-chain hydrogens of amino acid residues. tandfonline.comnih.gov The hydrophobic parts of the scaffold and its substituents often engage in van der Waals interactions with nonpolar residues. In a hypothetical docking of this compound, the propyl group would likely occupy a hydrophobic sub-pocket, while the secondary amine could serve as both a hydrogen bond donor and acceptor, further anchoring the molecule in the active site.

| Protein Target | Interacting Residues | Type of Interaction | Interacting Moiety on Ligand | Reference |

|---|---|---|---|---|

| α-Glucosidase | Arg312 | Hydrogen Bond | Carbonyl Oxygen & NH of ring | tandfonline.com |

| Phe157 | π-π Stacking | Phenyl substituent | tandfonline.com | |

| α-Amylase | His305 | Hydrogen Bond | Carbonyl group | tandfonline.com |

| Trp59 | σ–π Interaction | Phenyl substituent | tandfonline.com | |

| GlcN-6-P Synthase | Gly78 | Hydrogen Bond | NH and CO groups of ring | nih.gov |

| COX-2 | Arg513, Tyr385 | Hydrogen Bond, π-π Stacking | Sulfonamide, Diaryl groups | researchgate.net |

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. researchgate.net Computational modeling accelerates this process by predicting the activity of virtual compounds, thus prioritizing synthetic efforts. dntb.gov.ua By combining molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity data, quantitative structure-activity relationship (QSAR) models can be built to forecast the potency of novel, unsynthesized molecules.

For the pyrrolidine-2,5-dione class, SAR studies consistently show that the nature and position of substituents on the core ring are critical determinants of activity and selectivity. tandfonline.comnih.gov Specifically, modifications at the C3 position and the N1 position significantly influence the biological profile. nih.govtandfonline.com

A computational SAR study of this compound would involve creating a virtual library of analogues by, for example:

Varying the length and branching of the alkyl chain (e.g., replacing propyl with ethyl, butyl, or isopropyl).

Introducing cyclic or aromatic groups onto the amino nitrogen.

Substituting the hydrogen on the secondary amine.

By calculating molecular descriptors and using docking scores or QSAR models for this virtual library, researchers can identify patterns that link specific structural features to enhanced binding affinity or desired activity. This information provides a clear, data-driven strategy for lead optimization. For instance, analysis of related compounds has shown that adding bulky hydrophobic groups at C3 can enhance anticonvulsant activity, while incorporating specific arylpiperazine fragments at N1 can also modulate potency. nih.govnih.gov

Correlation of Structural Features with Predicted Activity

The biological activity of a molecule is intrinsically linked to its structural and electronic properties. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in elucidating these connections for compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrrolidine-2,5-dione scaffold, QSAR models have been successfully used to predict the activity of various derivatives. nih.govuran.ua These models incorporate molecular descriptors, which are numerical values representing different aspects of a molecule's structure.

A hypothetical QSAR analysis of this compound and its analogues would involve calculating descriptors related to its key structural features:

The Propylamino Substituent at C3: The size, flexibility, lipophilicity, and hydrogen-bonding capacity of this group are critical. Descriptors such as molecular weight, logP (lipophilicity), molar refractivity (related to volume), and polar surface area would be calculated. uran.ua

Stereochemistry at C3: The chiral center at the 3-position means the compound can exist as R and S enantiomers. The spatial arrangement of the propylamino group significantly influences how the molecule interacts with chiral biological targets like proteins. nih.govresearchgate.net

Studies on other 3-substituted pyrrolidine-2,5-diones have shown that the nature of the substituent at this position strongly affects activity. For instance, in anticonvulsant derivatives, non-aromatic, bulky substituents like sec-butyl at the C3 position were found to positively influence activity. nih.gov A QSAR model would quantify how variations in the C3 substituent, including the propylamino group, impact a specific biological endpoint. nih.govnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com In drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein.

A docking study would reveal:

Binding Mode: The specific orientation of the compound within the receptor's binding pocket.

Binding Affinity: A scoring function estimates the strength of the interaction, often expressed in kcal/mol. nih.govekb.eg

Key Interactions: It identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The imide group of the pyrrolidine-2,5-dione ring and the secondary amine of the propylamino group are potential hydrogen bond donors and acceptors. mdpi.com

Table 1: Illustrative Molecular Descriptors for SAR Analysis This table presents typical descriptors used in QSAR studies and their relevance, as would be applied to this compound.

| Descriptor Category | Example Descriptor | Relevance to this compound |

| Topological | Molecular Weight | Influences overall size and diffusion properties. |

| Electronic | Dipole Moment | Describes the polarity of the molecule, affecting solubility and binding. |

| Hydrophobic | LogP | Predicts partitioning between lipid and aqueous phases (membrane permeability). |

| Steric/3D | Molar Refractivity | Relates to molecular volume and polarizability, affecting binding site fit. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | The imide and amino groups are key sites for interaction with biological targets. |

Conformational Analysis of this compound and its Analogues

The three-dimensional shape (conformation) of a molecule is crucial for its biological function, as it dictates how the molecule fits into a receptor's active site. The five-membered pyrrolidine (B122466) ring is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various puckered conformations. researchgate.netnih.govnih.gov

The two most predominant low-energy conformations for a substituted pyrrolidine ring are the "endo" and "exo" puckers (often referred to as envelope conformations). nih.govfrontiersin.org In these conformations, one atom is out of the plane formed by the other four. The relative stability of these conformers is highly influenced by the nature and position of substituents on the ring. acs.org

For this compound, the key conformational features to be analyzed would be:

Pyrrolidine Ring Pucker: Quantum mechanical calculations would be used to determine the energy landscape of the ring, identifying the most stable endo or exo conformation. The bulky propylamino group at the C3 position would create steric interactions that favor a specific pucker where the substituent occupies a pseudo-equatorial position to minimize steric strain. nih.gov

Orientation of the Propylamino Group: The rotational freedom around the C3-N bond allows the propyl side chain to adopt different orientations. The presence of the amino group can lead to the formation of intramolecular hydrogen bonds, which would further stabilize certain conformations. nih.gov

Influence of Solvation: The conformational preferences can change in different solvent environments. Self-consistent reaction field models are used to simulate the effects of solvents with varying polarities on the relative stability of different conformers. nih.gov

Studies on aminated proline analogues (which share the substituted pyrrolidine core) have shown that the incorporation of an amino group significantly affects the ring's conformational properties and can stabilize specific backbone arrangements. nih.gov Similarly, the propylamino group in this compound would be expected to exert a strong influence on the conformational landscape of the pyrrolidine-2,5-dione ring.

Table 2: Key Aspects of Conformational Analysis This table outlines the primary conformational features that would be investigated for this compound based on established principles.

| Conformational Feature | Description | Influencing Factors |

| Ring Puckering | The deviation of the pyrrolidine ring from planarity, typically adopting Cγ-endo or Cγ-exo envelope conformations. | Steric bulk of the C3-propylamino group; electronic effects. |

| Substituent Orientation | The spatial position of the propylamino group relative to the ring (pseudo-axial vs. pseudo-equatorial). | Minimization of steric hindrance; potential for intramolecular hydrogen bonding. |

| Side-Chain Torsion | Rotation around the single bonds within the propylamino side chain. | Steric clashes and electronic interactions. |

In Silico Pharmacokinetic Predictions (Excluding specific ADME values)

For this compound, various computational tools and web servers (such as pkCSM, SwissADME, and others) would be used to predict a range of pharmacokinetic characteristics. nih.goveijppr.comnih.gov These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, polar surface area, and hydrogen bonding capacity. eijppr.com

The general pharmacokinetic profile predictions for this compound would include:

Absorption: Predictions would focus on its potential for human intestinal absorption and cell permeability (e.g., Caco-2 permeability). The presence of polar groups (two carbonyls and an amino group) balanced by the nonpolar propyl chain would be key determinants.

Distribution: This includes predictions related to its ability to cross the blood-brain barrier (BBB) and its potential to bind to plasma proteins. Molecules with moderate lipophilicity and specific structural features are more likely to cross the BBB.

Metabolism: In silico models can predict whether a compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). The secondary amine in the propylamino group could be a potential site for metabolic transformations.

Excretion: Predictions may relate to the likelihood of renal clearance, for instance, by predicting interaction with renal organic cation transporters.

These in silico predictions help to identify potential pharmacokinetic liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's drug-like properties. nih.govmdpi.com

Table 3: Categories of In Silico Pharmacokinetic Predictions This table describes the types of pharmacokinetic properties that would be predicted for this compound using computational models.

| Pharmacokinetic Process | Predicted Property | Significance |

| Absorption | Gastrointestinal (GI) Absorption | Indicates how well the compound might be absorbed after oral administration. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts the likelihood of the compound entering the central nervous system. |

| Plasma Protein Binding | Affects the fraction of free drug available to exert a therapeutic effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Renal OCT2 Substrate | Predicts potential for clearance via the kidneys. |

| Drug-Likeness | Lipinski's Rule of Five | A set of rules to evaluate if a chemical compound has properties that would make it a likely orally active drug. |

In Vitro Biological Activity and Molecular Mechanism of Action of 3 Propylamino Pyrrolidine 2,5 Dione Derivatives

Ligand Affinity and Receptor Interaction Studies

The interaction of pyrrolidine-2,5-dione derivatives with receptors and transporters of the central nervous system has been a significant area of study, particularly concerning their potential as modulators of serotonergic and dopaminergic systems.

Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their binding affinity to several serotonin (B10506) receptors. nih.govuj.edu.pl One notable compound, 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (referred to as compound 4f), demonstrated a high affinity for the 5-HT1A receptor with a reported inhibition constant (Kᵢ) of 10.0 nM. nih.gov Another derivative in a related series, compound 11, also showed significant affinity for the 5-HT1A receptor with a Kᵢ value of 128.0 nM. nih.gov

Further studies on N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione showed high affinity for the 5-HT2A receptor, with Kᵢ values as low as 15 nM for some compounds in the series. nih.gov Research into 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives also confirmed affinity for the 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.govuj.edu.pl For instance, selected compounds were tested for their affinity at these receptors, indicating a broad spectrum of interaction with the serotonin system. nih.govuj.edu.pl

| Compound | Target | Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Compound 4f | 5-HT1A | 10.0 | nih.gov |

| Compound 11 | 5-HT1A | 128.0 | nih.gov |

| N-[3-(4-phenylpiperazin-1-yl)-propyl] derivative of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione | 5-HT2A | 15 | nih.gov |

| Compound 4f | SERT | 2.8 | nih.gov |

| Compound 11 | SERT | 9.2 | nih.gov |

| Compound 4 | SERT | 47.0 | nih.gov |

The serotonin transporter (SERT) is a primary target for many antidepressant medications. Several series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have demonstrated significant affinity for SERT. nih.govuj.edu.plnih.gov Compound 4f, which showed high affinity for the 5-HT1A receptor, was also found to be a potent ligand for SERT, with a Kᵢ value of 2.8 nM. nih.gov This dual activity is a sought-after characteristic in the development of new antidepressant agents. nih.govuj.edu.pl

Another study focusing on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives also reported good affinity for SERT. nih.gov Within this series, compound 11 displayed a high affinity with a Kᵢ of 9.2 nM, while compound 4 had a Kᵢ of 47.0 nM. nih.gov Research has suggested that for these types of derivatives, the presence of a three-methylene linker between the pyrrolidine-2,5-dione core and the terminal aromatic moiety is favorable for SERT binding. nih.gov

In addition to their effects on the serotonin system, certain pyrrolidine-2,5-dione derivatives have been evaluated for their affinity towards dopamine (B1211576) receptors. The D2 receptor is a key target for antipsychotic drugs. In a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, compound 11 was found to have a Kᵢ of 51.0 nM for the D2 receptor. nih.gov Another compound in the same series, compound 8, which features an OCH₃ substituent, exhibited an even higher affinity for the D2 receptor, with a Kᵢ of 13.0 nM. nih.gov These findings suggest that the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold plays a crucial role in the interaction with the D2 receptor. nih.gov

| Compound | Target | Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Compound 8 | D2 | 13.0 | nih.gov |

| Compound 11 | D2 | 51.0 | nih.gov |

Enzyme Inhibition Profiles

Beyond receptor binding, pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of enzymes implicated in steroid biosynthesis and inflammation.

Aromatase, a cytochrome P450 enzyme, is a critical target for the treatment of hormone-dependent breast cancer. Several (aminophenyl)pyrrolidine-2,5-dione derivatives have been shown to be selective and competitive inhibitors of human placental aromatase. nih.gov For example, 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione and 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione (B1218342) demonstrated potent inhibition with Kᵢ values of 0.8 µM and 1.0 µM, respectively. nih.gov

Furthermore, a series of 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones were identified as potent in vitro inhibitors of aromatase. nih.gov The 1-hexyl derivative, in particular, was found to be exceptionally potent with a Kᵢ of 62 nM, making it approximately 100-fold more potent than the standard inhibitor aminoglutethimide. nih.govresearchgate.net These compounds showed greater selectivity for aromatase over cholesterol side-chain cleavage (CSCC) enzymes, an important factor for reducing potential side effects. nih.govnih.gov

| Compound | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|

| 1-Hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dione | 62 nM | nih.gov |

| 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione | 0.8 µM | nih.gov |

| 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione | 1.0 µM | nih.gov |

| 3-(4-Aminophenyl)-1-methyl-pyrrolidine-2,5-dione | 1.75 µM | nih.gov |

| 3-(4-Aminophenyl)-1,3-dimethylpyrrolidine-2,5-dione | 1.75 µM | nih.gov |

| Aminoglutethimide (Reference) | ~6.2 µM | nih.gov |

Dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a rational strategy for developing safer anti-inflammatory agents. nih.govresearchgate.net Structural modifications of pyrrolidine-2,5-dione aldehyde derivatives have led to the development of compounds with dual COX/LOX inhibitory activity. nih.govlookchem.com Many of these synthesized derivatives displayed a preferential affinity for COX-2, with inhibitory concentrations in the submicromolar to nanomolar ranges. nih.govresearchgate.netlookchem.com

In one study, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anti-inflammatory potential. ebi.ac.uk Among them, compound 13e emerged as the most potent inhibitor of COX-2, with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5. ebi.ac.uk Another study identified a compound, referred to as compound 78, as the most active, with an IC₅₀ value of 0.051 µM for COX-2. nih.govresearchgate.net These findings highlight the potential of the pyrrolidine-2,5-dione scaffold as a template for designing selective COX-2 inhibitors with a safer profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

| Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Compound 78 | 0.051 µM | nih.govresearchgate.net |

| Compound 13e | 0.98 µM | ebi.ac.uk |

Other Target Enzyme (e.g., mPGES-1, CDKs) Modulation

Derivatives of the pyrrolidine (B122466) scaffold have been identified as modulators of various enzymes critical to cellular function and disease progression, including Cyclin-Dependent Kinases (CDKs).

Cyclin-Dependent Kinases (CDKs): Computational simulations have identified pyrrolidine-2,3-dione (B1313883) derivatives as novel candidate inhibitors of the Cyclin-Dependent Kinase 5 (Cdk5)/p25 complex. nih.gov This complex becomes hyperactivated in neurodegenerative conditions like Alzheimer's disease, leading to aberrant hyperphosphorylation of the tau protein and subsequent neuronal death. nih.gov Molecular dynamics simulations and binding free energy calculations have shown that certain pyrrolidine-2,3-dione derivatives can occupy the ATP-binding site of the Cdk5/p25 complex, forming stable interactions. nih.gov This inhibition is predicted to mitigate tau-mediated pathology. nih.gov The mechanism of action for many small molecule CDK inhibitors involves targeting the highly conserved ATP binding pocket, which can sometimes lead to a lack of selectivity. mdpi.com However, alternative approaches are being explored to discover more selective inhibitors that may bind outside this site. mdpi.com

The following table summarizes the findings from the computational study on pyrrolidine-2,3-dione derivatives as Cdk5/p25 inhibitors.

| Parameter | Finding | Significance |

| Binding Site | ATP-binding site of Cdk5/p25 | Competitive inhibition |

| Interaction Stability | Stable interactions observed in simulations | Potential for sustained inhibition |

| Binding Free Energy | Lower than the reference compound (-113.10 kJ/mol) | Indicates strong binding affinity |

| Predicted Outcome | Mitigation of tau-mediated Alzheimer's phenotype | Therapeutic potential in neurodegenerative diseases |

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. nih.gove-century.us Inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. rsc.orgnih.gov While numerous compounds have been investigated as mPGES-1 inhibitors, including benzamide (B126) derivatives and pirinixic acid derivatives, specific research directly linking 3-(propylamino)pyrrolidine-2,5-dione derivatives to mPGES-1 inhibition is not extensively documented in the available literature. nih.govfrontiersin.org

IDO1 Inhibitory Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. researchgate.netnih.gov In the context of cancer, IDO1 is often exploited by tumors to create an immunosuppressive microenvironment, allowing them to evade the host's immune system. researchgate.netnih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov

A notable derivative, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (also known as EOS200271/PF-06840003), has been developed as a potent and selective IDO1 inhibitor. researchgate.net X-ray crystallography studies of this compound bound to human IDO1 have revealed a novel binding mechanism. researchgate.net Unlike the majority of previously described IDO1 inhibitors, this pyrrolidine-2,5-dione derivative does not bind to the heme iron atom within the enzyme's active site. researchgate.net This distinct binding mode presents a new avenue for the design of future IDO1 inhibitors that may offer improved selectivity and pharmacological profiles. researchgate.net The inhibition of IDO1 by such compounds can help restore immunosurveillance by preventing the depletion of tryptophan and the accumulation of its immunosuppressive metabolites, such as kynurenine. nih.gov

Cellular Pathway Modulation and Mechanistic Investigations

The biological effects of this compound and its derivatives are further understood through investigations into their interactions with cellular pathways and components.

Modulation of Protein (e.g., DNA, BSA) Interactions

The interaction of small molecules with proteins, particularly serum albumins like Bovine Serum Albumin (BSA), is critical for their pharmacokinetic and pharmacodynamic properties. Studies on various heterocyclic compounds, including pyrrolidinium-based ionic liquids, have demonstrated their ability to bind to BSA.

These interactions are often investigated using spectroscopic techniques, such as fluorescence and UV-Vis spectroscopy. researchgate.netnih.gov The binding of these compounds to BSA can lead to quenching of the protein's intrinsic fluorescence, typically through a static quenching mechanism, which implies the formation of a ground-state complex between the molecule and the protein. nih.govnih.gov Thermodynamic analysis often reveals that these binding processes are spontaneous, with hydrogen bonding and van der Waals forces being the primary driving interactions. nih.gov Molecular docking studies further suggest that these compounds can bind within specific subdomains of BSA, inducing conformational changes in the protein. nih.gov While direct studies on this compound derivatives are limited, the behavior of structurally related pyrrolidine compounds suggests a high likelihood of similar interactions with BSA. Information regarding the direct interaction of these specific pyrrolidine-2,5-dione derivatives with DNA is not prominently available in the reviewed literature.

Cellular Assays for Specific Activity (e.g., albumin denaturation, anti-protease assays)

To assess the anti-inflammatory potential of pyrrolidine-2,5-dione derivatives, various in vitro cellular assays are employed.

Albumin Denaturation Assay: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be indicative of its anti-inflammatory activity. sciforum.netnih.gov N-substituted pyrrolidine-2,5-dione derivatives have been evaluated using the albumin denaturation assay. ebi.ac.uk In this assay, a protein such as bovine or human serum albumin is induced to denature by heat, and the ability of the test compound to inhibit this process is measured spectrophotometrically by a reduction in turbidity. nih.gov Several studies have shown that compounds exhibiting good inhibition of albumin denaturation also demonstrate significant anti-inflammatory activity in vivo. nih.gov

Anti-Protease Assays: Proteases are enzymes that can contribute to the inflammatory process. nih.gov The anti-protease activity of compounds provides another measure of their potential anti-inflammatory effects. N-substituted pyrrolidine-2,5-dione derivatives have been tested for their ability to inhibit protease activity. ebi.ac.uk In a typical assay, the ability of a compound to inhibit the activity of a protease like trypsin is measured. nih.gov Significant protease inhibition activity suggests that the compound could act as an anti-inflammatory agent. nih.gov

The following table presents a summary of the IC50 values for some N-substituted pyrrolidine-2,5-dione derivatives from anti-inflammatory assays. ebi.ac.uk

| Compound Series | Assay | Result |

| 13a-e | COX-2 Inhibition | Inhibition in low micromolar to submicromolar ranges |

| 13e | COX-2 Inhibition | IC50 = 0.98 µM |

| 13a-e | Albumin Denaturation | Effective Inhibition |

| 13a-e | Anti-protease Activity | Effective Inhibition |

Investigation of Reactive Oxygen Species (ROS) Generation in Cellular Models